Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate provides a precise description of the compound’s architecture. Breaking this down:
- Propanedioate backbone : The central malonic acid-derived structure (CH₂(COO)₂) forms the core, with two esterified benzyl groups (C₆H₅CH₂O) at the carboxyl positions.
- Substituents : The malonic acid’s central carbon bears two distinct groups: a 3-iodopropyl chain (-CH₂CH₂CH₂I) and a 2-oxoethyl moiety (-CH₂C(O)-).
The molecular formula C₂₂H₂₃IO₅ reflects these components, with a molecular weight of 518.32 g/mol. Key spectral identifiers include:
- Infrared (IR) : Stretching vibrations for ester carbonyl groups (~1740 cm⁻¹) and ketone carbonyl (~1710 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : Distinct signals for benzyl aromatic protons (δ 7.2–7.4 ppm), iodopropyl methylene groups (δ 1.8–2.1 ppm), and the ketone-bearing ethyl group (δ 2.5–2.7 ppm).
Structurally, this compound diverges from simpler malonate esters like diethyl malonate (C₇H₁₂O₄) through its branched substituents, which sterically and electronically modulate reactivity.
Historical Context in Malonic Acid Derivative Research
Malonic acid derivatives have been pivotal in organic synthesis since the 19th century, with diethyl malonate first synthesized in 1858 via esterification of malonic acid. The development of substituted malonates accelerated in the mid-20th century, driven by their utility in the malonic ester synthesis for constructing carboxylic acids and heterocycles.
This compound emerged more recently as part of efforts to tailor malonate reactivity for specialized applications. The incorporation of iodine, a strong leaving group, enables facile alkylation or arylation reactions under mild conditions. Meanwhile, benzyl esters, introduced as protective groups in peptide chemistry, enhance stability against hydrolysis compared to alkyl esters. This compound exemplifies the strategic functionalization of malonates to balance reactivity and stability in synthetic pathways.
Position Within Propanedioate Ester Family
Propanedioate esters vary widely in their substituents, influencing their physical properties and chemical behavior. The table below contrasts this compound with related esters:
This compound’s iodopropyl group distinguishes it from simpler analogs, enabling unique transformations such as:
- Nucleophilic displacement : The iodine atom can be replaced by amines, thiols, or alkoxides to introduce diverse functionalities.
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may leverage the benzyl-protected ester for stability.
Its structural complexity aligns with modern trends in organic synthesis, where multifunctional intermediates streamline the construction of complex molecules.
Properties
CAS No. |
654673-41-3 |
|---|---|
Molecular Formula |
C22H23IO5 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2 |
InChI Key |
OUWXNKRELICBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Alkylation of Malonate Esters
The malonate core serves as a versatile platform for introducing substituents via alkylation. A two-step alkylation approach is commonly employed:
Step 1: Synthesis of Dibenzyl Propanedioate
Dibenzyl malonate is prepared via transesterification of diethyl malonate with benzyl alcohol under acidic or basic conditions. For example:
- Conditions : Benzyl alcohol (2.2 eq), diethyl malonate (1 eq), catalytic p-toluenesulfonic acid (PTSA), toluene, reflux (110°C, 12 h).
- Yield : ~90% after purification.
Step 2: Sequential Alkylation
The malonate is alkylated with 3-iodopropyl iodide and 2-oxoethyl bromide. However, the 2-oxoethyl group is often introduced via oxidation of a protected precursor (e.g., dimethoxyethyl):
Alkylation with 3-Iodopropyl Iodide :
Introduction of 2-Oxoethyl Group :
Direct Double Alkylation
A convergent approach involves simultaneous alkylation of dibenzyl malonate with both substituents. This method faces challenges in regioselectivity but has been optimized using phase-transfer catalysts:
Optimization and Challenges
Solvent and Base Selection
Iodide Stability
The 3-iodopropyl group is prone to elimination under strong basic conditions. Mitigation strategies include:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | Transesterification → Alkylation → Oxidation | 70–75 | High selectivity | Multiple steps, moderate yield |
| Direct Double Alkylation | One-pot alkylation | 60–65 | Fewer steps | Regioselectivity issues |
| Oxidative Functionalization | Alkylation → Ozonolysis | 55–60 | Avoids acetal hydrolysis | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Dibenzyl Ether
Key Differences :
- Functional Groups : Dibenzyl ether (C₆H₅CH₂OCH₂C₆H₅) lacks the propanedioate core and iodine substituent present in the target compound. Its ether linkage contrasts with the ester and ketone groups in Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate.
- Applications: Dibenzyl ether is widely used as a solvent in fragrances, coatings, and adhesives due to its low volatility and compatibility with hydrophobic matrices .
- Safety: Dibenzyl ether is regulated under IFRA standards for fragrance safety, with defined exposure limits across product categories .
Table 1 : Comparison of Dibenzyl Ether and Target Compound
| Property | Dibenzyl Ether | This compound |
|---|---|---|
| Core Structure | Ether | Propanedioate ester |
| Functional Groups | Benzyl, ether | Benzyl, iodoalkyl, ketone, ester |
| Volatility | Low | Likely lower due to higher molecular weight |
| Primary Applications | Solvent, fragrance carrier | Hypothesized: Synthetic intermediate, halogenation substrate |
Substituted Benzoate Esters (e.g., 2-(Benzofuran-2-yl)-2-oxoethyl 4-substituted benzoates)
Key Differences :
- Crystallographic Behavior : X-ray diffraction data for substituted benzoates (e.g., chloro, methoxy, nitro derivatives) reveal strong hydrogen bonding and π-π interactions influenced by para-substituents . The iodine atom in the target compound may disrupt such packing due to its bulk and polarizability, altering solid-state properties.
Table 2 : Crystallographic and Reactivity Comparison
Research Findings and Hypotheses
- Synthetic Utility: The iodine substituent in this compound could facilitate Suzuki-Miyaura or Ullmann coupling reactions, distinguishing it from non-halogenated analogs like dibenzyl ether .
- Safety Considerations : Unlike dibenzyl ether, which has well-documented safety guidelines , the target compound’s iodine content necessitates rigorous toxicity profiling, particularly regarding iodine release under hydrolytic conditions.
- Material Science Potential: The propanedioate ester’s dual ester groups may enhance compatibility with polar polymers, offering advantages over simpler ethers in coating formulations .
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